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Introduction

Caffeoylquinic acids (CQAs) are specialized plant metabolites belonging to the phenolic acid family,

characterized by esterification of caffeic acid with quinic acid. These compounds exhibit diverse bioactive

properties including antioxidant, anti-inflammatory, neuroprotective, and antidiabetic activities [1]. The

structural diversity of CQAs arises from variations in the number and position of caffeoyl substitutions on

the quinic acid backbone, leading to mono-, di-, tri-, and tetraCQAs with significantly different biological

potencies [2] [1].

The analytical characterization of CQAs presents substantial challenges due to the presence of multiple

structural isomers with similar physicochemical properties. Conventional analytical techniques often fail to

resolve these isomers, necessitating advanced analytical platforms [2] [1]. UHPLC-HRMS has emerged as a

powerful technique that combines the superior separation capabilities of UHPLC with the high mass

accuracy, resolution, and sensitivity of HRMS, making it ideally suited for comprehensive CQA analysis [3].

These application notes provide detailed protocols for the extraction, separation, identification, and

quantification of CQAs in complex plant matrices using UHPLC-HRMS, enabling researchers to obtain

reliable analytical data for natural product research, quality control, and bioactivity studies.
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Principles of Caffeoylquinic Acid Analysis

Structural Characteristics and Nomenclature

CQAs consist of a quinic acid backbone ((1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)

acylated with one to four caffeic acid moieties. The four stereocenters of quinic acid (carbons 1, 3, 4, 5) can

be substituted by caffeic acid, generating 15 possible combinations: four monoCQAs, six diCQAs, four

triCQAs, and one tetraCQA [1]. Consistent nomenclature is critical as different isomers demonstrate varying

bioactivities. For example, diCQAs generally exhibit superior antioxidant capacity compared to

monoCQAs, and adjacent substituted diCQAs (4,5-diCQA and 3,4-diCQA) typically show higher

antioxidant activity than non-adjacent isomers [2].

Analytical Challenges

The primary analytical challenges in CQA analysis include:

Structural isomerism: Positional isomers exhibit nearly identical mass spectra and similar

chromatographic behavior [2]
Matrix complexity: Plant extracts contain numerous interfering compounds that can co-elute with

target analytes [2]
Lack of standards: Limited commercial availability of reference standards for all CQA isomers [1]

Fragmentation complexity: Interpretation of MS/MS spectra requires understanding of characteristic
fragmentation patterns [2]

Table 1: Common Caffeoylquinic Acid Isomers and Their Characteristics

Compound Name Systematic Name
CAS
Number

Common
Sources

3-CQA (Chlorogenic
acid)

(1S,3R,4S,5R)-3-(((E)-3-(3,4-
dihydroxyphenyl)acryloyl)oxy)-1,4,5-

trihydroxycyclohexane-1-carboxylic acid

327-97-9 Coffee,
Artemisia

species

5-CQA

(Neochlorogenic

(1R,3R,4S,5R)-3-(((E)-3-(3,4-

dihydroxyphenyl)acryloyl)oxy)-1,4,5-

906-33-2 Prunus

species,
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Compound Name Systematic Name
CAS
Number

Common
Sources

acid) trihydroxycyclohexane-1-carboxylic acid Sunflower

4-CQA

(Cryptochlorogenic
acid)

(1S,3R,4S,5R)-4-(((E)-3-(3,4-

dihydroxyphenyl)acryloyl)oxy)-1,3,5-
trihydroxycyclohexane-1-carboxylic acid

905-99-7 Arctium lappa,

Euphorbia
species

1,3-diCQA (1S,3R,4S,5R)-1,3-bis(((E)-3-(3,4-
dihydroxyphenyl)acryloyl)oxy)-4,5-

dihydroxycyclohexane-1-carboxylic acid

19870-
46-3

Sweet potato,
Coffee

3,5-diCQA (1S,3R,4S,5R)-3,5-bis(((E)-3-(3,4-

dihydroxyphenyl)acryloyl)oxy)-1,4-
dihydroxycyclohexane-1-carboxylic acid

2450-53-

5

Blumea

aromatica,
Coffee

4,5-diCQA (1S,3R,4S,5R)-4,5-bis(((E)-3-(3,4-
dihydroxyphenyl)acryloyl)oxy)-1,3-

dihydroxycyclohexane-1-carboxylic acid

30964-
13-7

Arctium lappa,
Coffee

UHPLC-HRMS Methodology

Instrumentation and Conditions

Chromatographic System:

Column: Ascentis Express RP-Amide (100 × 2.1 mm, 2.7 μm) or equivalent reversed-phase column

with amide functionality [4]
Column Temperature: 30°C [4]

Mobile Phase A: 0.1% formic acid in water [4] [5]
Mobile Phase B: Acetonitrile or methanol [4] [5]

Flow Rate: 0.9 mL/min [4]
Injection Volume: 1-5 μL

Gradient Program: Linear gradient from 5% to 35% B over 8-15 minutes, followed by column
cleaning and re-equilibration [4]

Mass Spectrometry System:
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Platform: Q-Orbitrap or Q-TOF mass spectrometer [2] [3]

Ionization Mode: Electrospray ionization (ESI) negative mode
Spray Voltage: 3.0-3.5 kV

Capillary Temperature: 320°C
Sheath Gas Pressure: 35-45 arb

Auxiliary Gas Pressure: 10-15 arb
Mass Resolution: >70,000 full width at half maximum (FWHM)

Mass Range: m/z 100-1500
Collision Energies: Stepped collision energy (20-40 eV) for MS/MS fragmentation [2]

Sample Preparation
(Ultrasound-assisted extraction)

UHPLC Separation
(RP-Amide column, 30°C)

Chromatographic
Separation

ESI Ionization
(Negative mode, 3.0-3.5 kV)

Eluent Stream

HRMS Detection
(Orbitrap/Q-TOF, R>70,000)

Gas Phase Ions

Data Processing
(Feature identification & quantification)

Mass Spectrometric Data

Click to download full resolution via product page

Figure 1: UHPLC-HRMS Workflow for CQA Analysis
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Sample Preparation Protocol

Ultrasound-Assisted Extraction (UAE) Method:

Sample Homogenization: Lyophilize plant material and grind to fine powder (particle size <0.5 mm)

[5]

Extraction Solvent Optimization: Prepare methanol:water mixture (75:25, v/v) acidified with 0.1%

formic acid [5]

Sample-to-Solvent Ratio: Use 1:50 (w/v) ratio (e.g., 0.3 g sample in 15 mL solvent) [5]

Extraction Parameters:

Ultrasound Amplitude: 60%

Temperature: 40°C
Extraction Time: 10 minutes

Duty Cycle: 0.5 s pulses [5]

Post-Extraction Processing:

Centrifuge at 10,000 × g for 10 minutes

Filter through 0.22 μm membrane filter
Store at -20°C until analysis [5]

Validation Parameters:

Recovery: 98.2-101.0% for CQAs [4]
Precision: Intra-day RSD 0.3-1.4%, Inter-day RSD 0.3-3.0% [4]

LOD: 0.30-0.53 μg/mL for CQAs [4]

Data Analysis and Interpretation

Mass Spectrometric Fragmentation Patterns

CQAs exhibit characteristic fragmentation patterns in negative ion mode that enable isomer differentiation:

Monocaffeoylquinic Acids:
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Primary fragment: m/z 191 [quinic acid-H]⁻

Secondary fragments: m/z 179 [caffeic acid-H]⁻, m/z 173 [quinic acid-H₂O-H]⁻
Position-specific fragments: 3-CQA shows stronger m/z 179 than 5-CQA [2]

Dicaffeoylquinic Acids:

Primary fragments: m/z 191 [quinic acid-H]⁻, m/z 179 [caffeic acid-H]⁻
Characteristic fragments: m/z 353 [M-H-162]⁻, m/z 335 [M-H-180]⁻

Isomer differentiation through relative abundance of specific fragments [2]

Table 2: Characteristic Fragments of CQA Isomers in Negative Ion Mode

Precursor Ion
[M-H]⁻

CQA
Type

Characteristic Product Ions
(m/z)

Relative Abundance Patterns

353 monoCQA 191(100), 179(30), 173(15),

135(5)

3-CQA: 179>191; 5-CQA:

191>179

515 diCQA 353(100), 335(40), 191(80),

179(60), 173(20)

3,5-diCQA: 191>179; 4,5-

diCQA: 179>191

677 triCQA 515(100), 497(30), 353(60),

335(25), 191(40)

Varies by substitution pattern

Advanced Data Processing Techniques

Cosine Similarity-Based Feature Vector Analysis:

For precise isomer identification, employ advanced data processing algorithms:

MS² Spectrum Processing:

Generate feature vectors from MS/MS spectra
Apply intensity normalization and spectral alignment [2]

Similarity Calculation:

Compute cosine similarity against reference spectra

Apply threshold >0.99 for positive identification [2]
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Matrix Effect Correction:

Assign zero weight to interference compound fragments
Enhance discrimination of co-eluting isomers [2]

Precursor Ion
[M-H]⁻ (m/z 353)

Quinic Acid Fragment
m/z 191

-162 Da
Caffeoyl loss

Caffeic Acid Fragment
m/z 179

-174 Da
Quinic acid loss

Dehydrated Quinic Acid
m/z 173

-180 Da
Dehydration

Diagnostic Fragments
m/z 135, 127

-56 Da
Further fragmentation

Click to download full resolution via product page

Figure 2: Characteristic Fragmentation Pathways of MonoCQAs

Applications in Natural Product Analysis

Quantitative Analysis in Plant Materials

UHPLC-HRMS enables precise quantification of CQAs in complex plant matrices:

Coccinia grandis Analysis: Leaves showed highest CQA content (501.37 mg/100 g flavonoids,
1148.23 mg/100 g hydroxycinnamic acids) [6]

Scolymus hispanicus: Major CQAs identified as 5-CQA and 3,5-diCQA with direct correlation to
antioxidant activity [5]

Green Coffee Extracts: Rapid separation and quantification of 3-CQA, 4-CQA, 5-CQA, and diCQAs
within 8 minutes [4]
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Method Validation Parameters

For reliable quantification, method validation should include:

Linearity: R² ≥ 0.999 for calibration curves [4]

Precision: RSD < 5% for intra-day and inter-day variability [4] [5]
Accuracy: 85-115% recovery for quality control samples [5]

Sensitivity: LOD < 0.5 μg/mL, LOQ < 1.5 μg/mL [4]

Table 3: Method Validation Parameters for CQA Quantification

Validation Parameter Acceptance Criteria Typical Performance Reference Method

Linearity R² ≥ 0.999 R² = 0.9995-1.0000 Linear regression

Precision (Intra-day) RSD ≤ 5% RSD = 0.3-1.4% Repeated injections (n=6)

Precision (Inter-day) RSD ≤ 5% RSD = 0.3-3.0% Consecutive days (n=3)

Accuracy (Recovery) 85-115% 98.2-101.0% Spiked samples

LOD - 0.30-0.53 μg/mL S/N = 3

LOQ - 1.0-1.5 μg/mL S/N = 10

Troubleshooting and Optimization Guidelines

Common Analytical Issues and Solutions

Poor Chromatographic Resolution:

Cause: Column degradation or inappropriate mobile phase pH
Solution: Use RP-Amide column for superior isomer separation, maintain mobile phase pH

2.5-3.0 [4]

Reduced MS Sensitivity:
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Cause: Ion source contamination or suboptimal ionization parameters

Solution: Regular ion source cleaning, optimize sheath and auxiliary gas flow rates [3]

Inconsistent Fragmentation Patterns:

Cause: Fluctuating collision energies

Solution: Use stepped collision energy and normalize against reference compounds [2]

Quality Control Measures

System Suitability Test: Analyze CQA standard mixture before sample batch
Quality Control Samples: Include pooled quality control samples every 10 injections

Internal Standards: Use stable isotope-labeled CQAs when available
Data Quality Assessment: Monitor mass accuracy (<3 ppm) and retention time stability (RSD < 2%)

Conclusion

The UHPLC-HRMS platform provides a robust analytical solution for comprehensive characterization of

caffeoylquinic acids in complex plant matrices. The combination of superior chromatographic separation

offered by UHPLC with RP-Amide columns and the high mass accuracy and resolution of HRMS enables

reliable identification and quantification of CQA isomers that are challenging to resolve with conventional

analytical techniques.

The protocols outlined in these application notes provide detailed methodologies for sample preparation,

instrumental analysis, and data interpretation that can be implemented in natural product research, quality

control laboratories, and bioactivity studies. The ultrasound-assisted extraction offers efficient recovery of

CQAs while the cosine similarity-based feature vector analysis enables accurate isomer discrimination even

in the presence of co-eluting compounds.

As research continues to reveal the significance of specific CQA isomers in bioactivity relationships, the

application of UHPLC-HRMS will play an increasingly important role in understanding structure-activity

relationships and developing standardized analytical methods for these valuable phytochemicals.
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Email: info@smolecule.com or Request Quote Online.

References

1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence ... [pmc.ncbi.nlm.nih.gov]

2. Enhanced discrimination of co-eluting caffeoylquinic acid ... [sciencedirect.com]

3. The Application of UHPLC-HRMS for Quality Control ... [pmc.ncbi.nlm.nih.gov]

4. A validated UHPLC method for the determination of ... [pubmed.ncbi.nlm.nih.gov]

5. Determination of Caffeoylquinic Acids Content by UHPLC in ... [pmc.ncbi.nlm.nih.gov]

6. ‐ UHPLC /MS–Based Metabolic Profiling and Quantification of... HRMS [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive UHPLC-HRMS Analysis of Caffeoylquinic Acids:

Application Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b515999#uhplc-hrms-method-for-caffeoylquinic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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